5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound with the molecular formula C16H8ClF3N2O3 and a molecular weight of 368.69 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with a trifluoromethyl group, a hydroxy group, and a carboxylate ester linked to a chloropyridinyl moiety .
Preparation Methods
The synthesis of 5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide. The hydroxy group can be added through hydroxylation reactions.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the quinoline with an alcohol in the presence of a dehydrating agent like sulfuric acid.
Chloropyridinyl Moiety Addition: The chloropyridinyl group is introduced through nucleophilic substitution reactions involving chloropyridine and suitable leaving groups.
Chemical Reactions Analysis
5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, further influencing its activity .
Comparison with Similar Compounds
5-Chloropyridin-3-yl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with similar compounds such as:
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the chloropyridinyl moiety, which may affect its biological activity and chemical reactivity.
5-Chloropyridin-3-yl 4-hydroxyquinoline-3-carboxylate: Lacks the trifluoromethyl group, which may influence its lipophilicity and membrane permeability.
7-(Trifluoromethyl)quinoline-4-ol: Lacks both the chloropyridinyl and carboxylate groups, which may alter its overall properties.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H8ClF3N2O3 |
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Molecular Weight |
368.69 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-9-4-10(6-21-5-9)25-15(24)12-7-22-13-3-8(16(18,19)20)1-2-11(13)14(12)23/h1-7H,(H,22,23) |
InChI Key |
TZWXAXFZASSAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
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